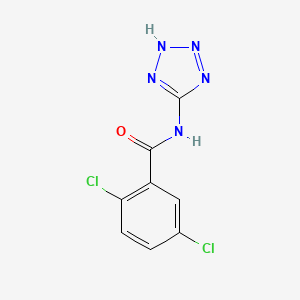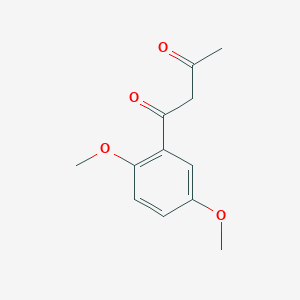
1-(2,5-Dimethoxyphenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O4 It is a derivative of butane-1,3-dione, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethoxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethoxyphenyl)butane-1,3-dione involves its interaction with various molecular targets. The methoxy groups and diketone structure allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and affect cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diacetyl (Butane-2,3-dione): Similar in structure but lacks the methoxy groups.
1-(3,4-Dimethoxyphenyl)butane-1,3-dione: Similar but with methoxy groups at different positions on the phenyl ring
Uniqueness
1-(2,5-Dimethoxyphenyl)butane-1,3-dione is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
65547-50-4 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O4/c1-8(13)6-11(14)10-7-9(15-2)4-5-12(10)16-3/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
IWGWZCMYHSKSRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


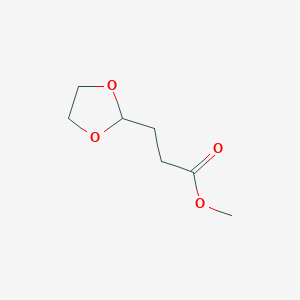
![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
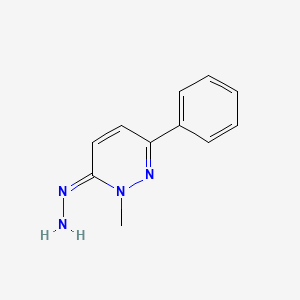
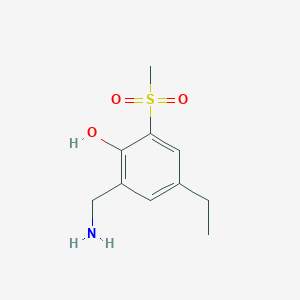

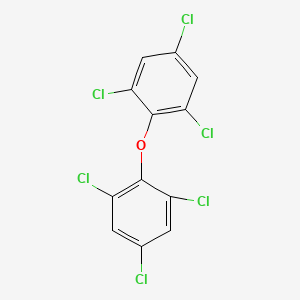
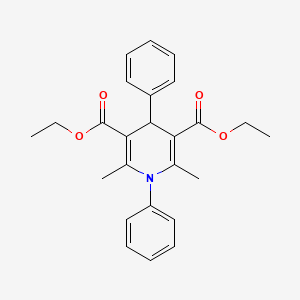
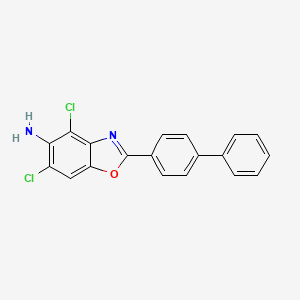
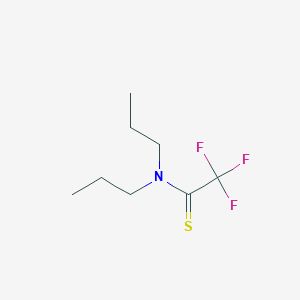
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
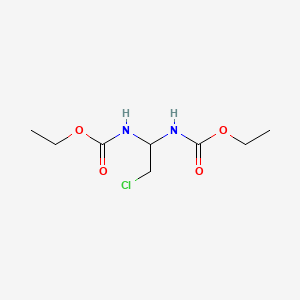
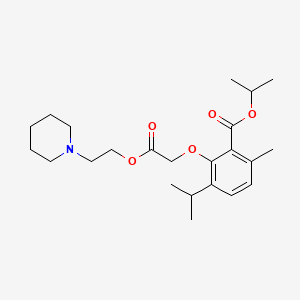
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
